2-(4-(ethylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-2-22-12-7-5-11(6-8-12)10-14(20)17-16-19-18-15(21-16)13-4-3-9-23-13/h3-9H,2,10H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVZJAYGVCJJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Mercaptophenylacetic Acid
4-Mercaptophenylacetic acid undergoes alkylation with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone under reflux conditions. The reaction proceeds via thiolate ion formation, followed by S-alkylation to introduce the ethylthio group:
$$
\text{4-HS-C₆H₄-CH₂COOH + C₂H₅Br} \xrightarrow{\text{K₂CO₃, acetone}} \text{4-C₂H₅S-C₆H₄-CH₂COOH + HBr} \quad
$$
Yields typically exceed 80% after recrystallization from ethanol. Critical parameters include maintaining anhydrous conditions and stoichiometric excess of ethyl bromide to minimize disulfide byproducts.
Alternative Pathway: Grignard Reaction
An alternative route involves reacting 4-bromophenylacetic acid with ethylmagnesium bromide (EtMgBr) in tetrahydrofuran (THF), followed by quenching with aqueous ammonium chloride. However, this method is less favored due to lower regioselectivity and competing side reactions.
Synthesis of 5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-Amine
The 1,3,4-oxadiazole ring is constructed via cyclization of thiophene-2-carbohydrazide, a process optimized for minimal byproduct formation.
Hydrazide Formation
Thiophene-2-carboxylic acid is converted to its ethyl ester using thionyl chloride (SOCl₂) in ethanol, followed by hydrazinolysis with hydrazine hydrate (NH₂NH₂·H₂O) in refluxing ethanol:
$$
\text{Thiophene-2-COOEt + NH₂NH₂·H₂O} \xrightarrow{\text{EtOH, reflux}} \text{Thiophene-2-CONHNH₂ + EtOH} \quad
$$
The hydrazide intermediate is isolated in 75–90% yield and characterized by IR spectroscopy (N-H stretch at 3270 cm⁻¹).
Oxadiazole Cyclization
Cyclization is achieved using POCl₃ as a dehydrating agent. The hydrazide reacts with POCl₃ at 80°C for 4 hours, forming the 1,3,4-oxadiazole ring:
$$
\text{Thiophene-2-CONHNH₂ + POCl₃} \xrightarrow{80^\circ \text{C}} \text{5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine + PO(OH)₃} \quad
$$
Reaction monitoring via thin-layer chromatography (TLC) ensures completion, with yields averaging 85% after purification by column chromatography.
Coupling of Acetic Acid and Oxadiazole Amine
The final step involves amide bond formation between 2-(4-(ethylthio)phenyl)acetic acid and 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Carboxylic Acid Activation
The acetic acid derivative is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base:
$$
\text{R-COOH + HATU + DIPEA} \rightarrow \text{R-CO-OAt + byproducts} \quad
$$
Amide Bond Formation
The activated ester reacts with the oxadiazole amine at room temperature for 3–5 hours:
$$
\text{R-CO-OAt + H₂N-Oxadiazole} \rightarrow \text{R-CONH-Oxadiazole + HOAt} \quad
$$
Optimization studies reveal DCM as the optimal solvent, with DIPEA outperforming inorganic bases like potassium carbonate (Table 1).
Table 1: Optimization of Coupling Conditions
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | DIPEA | 3 | 92 |
| THF | DIPEA | 5 | 78 |
| DMF | K₂CO₃ | 6 | 65 |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Elemental analysis and high-resolution mass spectrometry (HRMS) validate stoichiometric composition, with deviations <0.3% for C, H, and N.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
2-(4-(ethylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.
Mechanism of Action
The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of sulfur and nitrogen atoms can facilitate binding to metal ions or active sites in proteins.
Materials Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport and light absorption, making it suitable for use in optoelectronic devices.
Comparison with Similar Compounds
Structural Analogs with Modified Aryl Groups
N-[4-(4-Morpholinyl)phenyl]-2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]acetamides
These derivatives replace the ethylthio group with morpholine moieties. Compounds with electron-withdrawing groups (e.g., nitro, chloro) on the aryl ring demonstrated enhanced antimicrobial activity compared to electron-donating groups. For example, a nitro-substituted analog (Asian Journal of Chemistry, 2013) showed IC₅₀ values of 12.3 µM against acetylcholinesterase (AChE), suggesting the ethylthio group in the target compound may offer improved lipophilicity but reduced enzyme affinity .- N-(4-Fluorophenyl)-2-((5-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (5d) This analog substitutes thiophene with a bromobenzofuran group. It exhibited tyrosinase inhibition (IC₅₀ = 0.98 µM), outperforming kojic acid (IC₅₀ = 16.8 µM).
Heterocycle-Swapped Derivatives
N-(5-(3-Methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (31)
Replacing oxadiazole with thiadiazole and introducing a trifluoromethyl group increased cytotoxicity (IC₅₀ = 8.2 µM against MCF-7 cells). The trifluoromethyl group enhances metabolic stability, whereas the ethylthio group in the target compound may improve membrane permeability .- N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxoquinazolin-2-yl)thio)acetamide (5) This thiazolidinone-containing derivative showed moderate COX-2 inhibition (65% at 50 µM). The absence of a thiophene or ethylthio group here suggests these substituents in the target compound could refine selectivity for specific enzyme isoforms .
Enzyme-Targeted Analogs
N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)octanamide (6h)
This analog shares the ethylthio-oxadiazole motif but incorporates a sulfonamide linker. Molecular docking revealed strong interactions with AChE (binding energy = -9.2 kcal/mol), primarily through π-π stacking with Trp284. The target compound’s thiophene may compete for similar hydrophobic pockets but with reduced sulfonamide-induced polarity .- N-(4-((5-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide A COX-2 inhibitor (IC₅₀ = 0.07 µM), this compound highlights the importance of fluorine in enhancing electronegativity and binding.
Cytotoxic and Anticancer Derivatives
- N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (4a) This thiadiazole derivative exhibited potent anticancer activity (IC₅₀ = 4.5 µM against HCT-116 cells). The piperazine group enhances solubility, whereas the target compound’s thiophene and ethylthio groups may prioritize membrane penetration over aqueous solubility .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., ethylthio protons at δ 1.2–1.4 ppm; thiophene protons at δ 7.1–7.3 ppm). ¹³C NMR identifies carbonyl carbons (~168–170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 415.08) .
- FT-IR : Detects amide C=O stretches (~1650 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
Recommendation : Combine multiple techniques to resolve overlapping signals, especially in aromatic regions .
How can researchers address contradictory bioactivity data across studies?
Advanced Research Question
Contradictions in biological activity (e.g., antimicrobial vs. anticancer results) may arise from assay conditions or structural analogs. Methodological approaches include:
- Dose-response profiling : Test across a wide concentration range (0.1–100 µM) to identify IC₅₀ variability .
- Structural analogs comparison : Synthesize derivatives (e.g., replacing ethylthio with methoxy) to isolate pharmacophores .
- Target-specific assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) instead of broad cytotoxicity screens .
What strategies are recommended for structure-activity relationship (SAR) studies?
Advanced Research Question
Focus on modifying key substituents:
- Ethylthio group : Replace with methylthio or sulfone to assess hydrophobicity/electron effects on binding .
- Oxadiazole ring : Substitute sulfur with oxygen to evaluate heterocycle rigidity .
- Thiophene moiety : Introduce halogens (e.g., Br) to enhance π-stacking interactions .
Experimental design : Use parallel synthesis to generate analogs, followed by in vitro screening (e.g., MTT assays for cytotoxicity) .
How can computational methods enhance mechanistic understanding of this compound?
Advanced Research Question
- Molecular docking : Predict binding modes with targets like EGFR (PDB ID: 1M17) using AutoDock Vina. Key interactions include H-bonds with oxadiazole N-atoms and hydrophobic contacts with ethylthio groups .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) to identify critical residues .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
What experimental approaches resolve low solubility or stability issues?
Advanced Research Question
- Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) for in vitro studies to maintain solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the acetamide moiety to enhance bioavailability .
- Accelerated stability testing : Expose the compound to pH 1–9 buffers at 40°C for 48 hours, monitoring degradation via HPLC .
How can metabolic stability be evaluated in preclinical studies?
Advanced Research Question
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS/MS) to detect hydroxylated or sulfoxidized metabolites .
What are the challenges in identifying biological targets for this compound?
Advanced Research Question
- Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
- Kinase profiling : Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) to pinpoint targets .
- CRISPR-Cas9 knockout : Validate target relevance by knocking out candidate genes (e.g., AKT1) and assessing activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
